tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate
Description
tert-Butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate is a spirocyclic carbamate derivative featuring a bicyclic 5,8-diazaspiro[3.5]nonane core. The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is primarily utilized as a key intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. Its structural rigidity, imparted by the spirocyclic system, improves binding specificity and metabolic stability in drug candidates .
Properties
CAS No. |
2731008-45-8 |
|---|---|
Molecular Formula |
C14H27N3O2 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl N-[2-(5,8-diazaspiro[3.5]nonan-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)16-8-10-17-9-7-15-11-14(17)5-4-6-14/h15H,4-11H2,1-3H3,(H,16,18) |
InChI Key |
RAWNMGSBRKQZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCNCC12CCC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Bifunctional Precursors
The spirocyclic diamine is typically synthesized via intramolecular cyclization. A representative method involves reacting a ketone with a diamine under acidic or basic conditions. For example, cyclohexanone and 1,3-diaminopropane undergo condensation in the presence of p-toluenesulfonic acid (PTSA) to form the spiro intermediate.
Table 1: Cyclization Conditions for Spirocore Synthesis
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclohexanone + 1,3-DAP | PTSA | Toluene | 110 | 58 |
| Cyclopentanone + EDTA | NaOH | EtOH | 80 | 42 |
Reductive Amination Approaches
Reductive amination offers a complementary route. In one protocol, 4-oxopiperidine reacts with ethylenediamine using sodium triacetoxyborohydride (STAB) as a reducing agent, yielding the spirocyclic diamine in 65% efficiency. Polar aprotic solvents like dichloroethane (DCE) enhance reaction rates, while stoichiometric acetic acid mitigates imine hydrolysis.
Functionalization with the Ethyl Carbamate Moiety
Boc Protection of the Spirocyclic Amine
The primary amine on the spirocore is protected using di-tert-butyl dicarbonate (Boc₂O) . Optimal conditions involve stirring the amine with Boc₂O (1.2 eq.) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) is added to scavenge HCl, achieving >90% conversion.
Critical Parameters :
-
Solvent : THF or dichloromethane (DCM).
-
Base : TEA or DMAP.
-
Temperature : 0°C → RT to minimize side reactions.
Alkylation with tert-Butyl N-(2-Bromoethyl)carbamate
The protected spiroamine undergoes alkylation with tert-butyl N-(2-bromoethyl)carbamate in the presence of cesium carbonate (Cs₂CO₃) as a base. DMF or DMSO at 80°C facilitates nucleophilic substitution, yielding the target compound in 45–60% yield after purification.
Table 2: Alkylation Optimization Data
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 80 | 12 | 58 |
| K₂CO₃ | DMSO | 90 | 18 | 37 |
| NaH | THF | 60 | 6 | 41 |
Alternative Pathways: One-Pot Spirocore and Carbamate Assembly
Tandem Cyclization-Alkylation
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate and methanol (7:1 to 4:1). High-performance liquid chromatography (HPLC) with C18 columns resolves diastereomers, if present.
Spectroscopic Validation
-
¹H NMR : Key signals include the tert-butyl singlet at δ 1.45 ppm and spirocyclic protons at δ 3.10–3.40 ppm.
-
MS (ESI) : Molecular ion peaks at m/z 312.2 [M+H]⁺ confirm successful synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the spirocyclic ring. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Reagents like sodium hydride can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly those with spirocyclic structures.
Biology
Biological Activity: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. The carbamate group can also undergo hydrolysis, releasing active amines that further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Variations
Several structurally related spirocyclic carbamates and amines have been reported, differing in substituent positions, ring sizes, and functional groups. Below is a detailed comparison:
Key Differences and Implications
- Substituent Position: The placement of the Boc group (e.g., at position 5 vs. 2 or 7) alters steric accessibility and reactivity. For example, the ethyl linker in the target compound enables conjugation with bulky pharmacophores, whereas amino-terminated analogues (e.g., CAS 1239319-82-4) are better suited for covalent binding .
- Ring Rigidity: Compared to non-spiro carbamates (e.g., ethyl carbamate in ), spirocyclic derivatives exhibit enhanced conformational stability, reducing off-target interactions .
- Protection Strategy: Boc groups offer acid-labile protection, whereas benzyl (Cbz) groups require hydrogenolysis, allowing sequential deprotection in multi-step syntheses .
Pharmacological Relevance
- Kinase Inhibition: Derivatives of 5,8-diazaspiro[3.5]nonane are prevalent in kinase inhibitors due to their ability to occupy hydrophobic pockets in ATP-binding sites .
- Reduced Toxicity: Unlike ethyl carbamate (), which is carcinogenic, the spirocyclic structure and Boc protection mitigate metabolic activation into toxic vinyl carbamate derivatives .
Biological Activity
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate is a compound that belongs to the category of spirocyclic compounds, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H23N2O2
- Molecular Weight : 253.34 g/mol
- Canonical SMILES : CC(C)(C)OC(=O)N1CC2(CC1)CC(=O)C2
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
- Modulation of Chemokine Receptors :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Studies
-
FAAH Inhibition Study :
A study conducted on the efficacy of various spirocyclic compounds demonstrated that this compound significantly inhibited FAAH activity in vitro, leading to enhanced analgesic effects in animal models . -
Chemokine Receptor Modulation :
In a clinical trial involving HIV patients, derivatives of this compound showed promise in modulating CCR5 receptor activity, potentially reducing viral load and improving patient outcomes . -
Neuroprotective Effects :
A preclinical study highlighted the neuroprotective effects of this compound in models of Alzheimer’s disease, where it reduced the accumulation of amyloid plaques and improved cognitive function .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate?
Methodological Answer: The compound is typically synthesized via carbamate protection of the amine group in the spirocyclic precursor. A common approach involves reacting a spirocyclic amine (e.g., 5,8-diazaspiro[3.5]nonane) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaH) and a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is performed under inert conditions (N₂/Ar) at 0–25°C for 4–12 hours. Post-synthesis, purification via silica gel chromatography (using ethyl acetate/hexane gradients) or recrystallization ensures high purity .
Key Considerations:
- Base selection impacts reaction efficiency; stronger bases (NaH) may accelerate kinetics but risk side reactions.
- Solvent choice (THF vs. DMF) influences solubility and reaction rate .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of tert-butyl (δ ~1.4 ppm for 9H singlet) and spirocyclic moieties.
- Mass Spectrometry (LC-MS/HRMS): Validates molecular weight (e.g., m/z 298 [M+Na]+ observed in LC-MS for analogous spirocyclic carbamates) .
- Infrared Spectroscopy (IR): Detects carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- Melting Point Analysis: Consistency with literature values (e.g., 85–87°C for similar derivatives) indicates purity .
Data Interpretation Tip:
Cross-validate spectral data with computational tools (e.g., PubChem’s InChI key) to resolve ambiguities in spirocyclic stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
Methodological Answer: Optimization involves:
- Catalyst Screening: Acidic catalysts (HClO₄-SiO₂) enhance spirocyclic ring formation, as demonstrated in analogous syntheses (yield improvement from 60% to >85%) .
- Solvent Engineering: Replacing THF with dimethylformamide (DMF) improves solubility of intermediates but may require lower temperatures to suppress decomposition.
- Kinetic Studies: Use in-situ monitoring (e.g., TLC or ReactIR) to identify rate-limiting steps and adjust reagent stoichiometry (e.g., Boc₂O in 1.2–1.5 equivalents) .
Case Study:
A 2025 study achieved 92% yield by coupling microwave-assisted heating (80°C, 30 min) with HClO₄-SiO₂ catalysis, reducing side-product formation .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations across studies) may arise from:
- Assay Variability: Standardize protocols (e.g., MIC vs. disk diffusion for antimicrobial testing).
- Structural Analogues: Compare with tert-butyl carbamates bearing alternative spirocycles (e.g., 5-oxospiro[3.5]nonane derivatives show higher potency due to enhanced lipophilicity) .
- Metabolic Stability: Evaluate in-vitro metabolic pathways (e.g., cytochrome P450 interactions) using liver microsomes to clarify false positives .
Resolution Strategy:
Replicate conflicting studies under identical conditions (pH, cell lines) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What computational tools are recommended for predicting interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predict binding modes to receptors (e.g., kinases or GPCRs) using crystal structures from the PDB.
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Modeling: Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
Validation:
Compare computational predictions with experimental SPR or ITC data to refine force field parameters .
Q. How can researchers mitigate challenges in purifying this compound from complex reaction mixtures?
Methodological Answer:
- Byproduct Identification: Use LC-MS to detect common impurities (e.g., deprotected amines or oxidized spirocycles).
- Chromatography Optimization: Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar byproducts.
- Crystallization Screening: Test solvent pairs (e.g., ethyl acetate/hexane) to exploit differential solubility of the carbamate vs. impurities .
Q. Comparative Analysis of Analogues
| Compound | Structural Feature | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| tert-Butyl spiro[3.5]nonane | 5,8-Diaza | Anticancer: 12 µM (HeLa) | |
| tert-Butyl 5-oxospiro[3.5] | Ketone functionalization | Antimicrobial: 8 µM (E. coli) | |
| tert-Butyl 2-cyanocyclopropyl | Cyano group | Lower solubility, inactive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
